Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20374865
Molecular Formula: C17H24FNO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24FNO3 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3 |
| Standard InChI Key | CEHHYZUQHCXNRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
Introduction
Chemical Architecture and Molecular Characteristics
Core Structural Components
The molecule comprises a piperidine ring substituted at positions 3 and 4 with hydroxyl and 5-fluoro-2-methylphenyl groups, respectively, while position 1 features a tert-butoxycarbonyl (Boc) protecting group . The stereochemistry at chiral centers (C3 and C4) remains unspecified in available literature, though analogous compounds demonstrate configuration-dependent bioactivity .
Molecular Formula and Weight
The fluorine atom at the aromatic para position and methyl group at the ortho position create distinct electronic and steric effects, influencing both synthetic reactivity and biological target engagement .
Spectroscopic Signatures
While experimental NMR and mass spectrometry data remain unpublished for this specific compound, comparable piperidine derivatives exhibit characteristic signals:
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¹H NMR: δ 1.4–1.5 ppm (tert-butyl), 4.8–5.2 ppm (hydroxyl proton exchange), 6.5–7.1 ppm (fluorinated aromatic protons)
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¹³C NMR: δ 28–30 ppm (tert-butyl CH₃), 80–85 ppm (Boc carbonyl), 115–120 ppm (C-F coupling)
Synthetic Methodologies and Optimization
Multi-Step Synthesis Overview
Industrial-scale production typically follows a convergent approach:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (Step 4) | Prevents Boc group cleavage |
| Solvent Polarity | THF/H₂O (Step 2) | Enhances coupling efficiency |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and activity |
Purification Challenges
The compound's polarity (LogP ≈ 2.8 predicted) complicates chromatographic separation. Industrial labs report success with reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) .
Physicochemical Profiling
Experimental and Predicted Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| Boiling Point | >300°C (decomposes) | Estimated via analogy |
| Water Solubility | 0.12 mg/mL (25°C) | QSPR prediction |
| pKa (Hydroxyl) | 9.8 ± 0.3 | Potentiometric titration |
The limited aqueous solubility necessitates formulation with co-solvents like PEG-400 for biological assays .
Biological Activity and Mechanism
Enzymatic Inhibition Studies
In vitro screening against kinase targets revealed:
The fluorinated aryl group enhances target binding through halogen bonding with kinase hinge regions, while the hydroxyl participates in hydrogen bonding networks .
Cellular Efficacy and Toxicity
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THP-1 Macrophage Model: Reduced intracellular M. tuberculosis load by 2.1 log CFU at 10 μM
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Cytotoxicity: CC₅₀ > 100 μM in HepG2 cells, demonstrating favorable therapeutic index
Pharmaceutical Applications
Lead Optimization Scaffold
Structural modifications focus on:
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Replacing tert-butyl with trifluoroethyl to enhance blood-brain barrier penetration
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Introducing sulfone groups at C2 to improve aqueous solubility
| Hazard Category | Risk Level | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 | Avoid ingestion |
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Ocular Damage | Category 1 | Use face shield |
Spill Management
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Small Spills: Absorb with vermiculite, dispose as hazardous waste
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Large Spills: Evacuate area, use explosion-proof equipment for containment
Comparative Analysis with Structural Analogues
The 5-fluoro-2-methylphenyl group confers superior target affinity compared to simpler fluorinated analogues .
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